molecular formula C27H39B2NO4 B2982551 Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine CAS No. 2377609-51-1

Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine

Cat. No.: B2982551
CAS No.: 2377609-51-1
M. Wt: 463.23
InChI Key: GIAZDDXGJISFCJ-UHFFFAOYSA-N
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Description

Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine is an advanced organic building block supplied with a purity of 98% . Its molecular formula is C 27 H 39 B 2 NO 4 and it has a molecular weight of 463.2 g/mol . The compound is identified by CAS Number 2377609-51-1 and should be stored under refrigerated conditions to maintain stability . This molecule features two pinacol boronic ester groups, which are protected forms of boronic acids known for their enhanced stability and solubility in organic solvents, making them highly practical for complex synthetic procedures . The primary research application of this compound is as a multifunctional reagent in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a cornerstone of modern synthetic chemistry, allowing for the efficient carbon-carbon bond formation between boronic esters and organic halides, and is widely used in the pharmaceutical industry and materials science . The presence of two boronic ester functionalities on a single amine backbone makes this compound a valuable bis-electrophile or a key intermediate for constructing complex molecular architectures such as dendrimers, organic electronic materials, and metal-organic frameworks (MOFs). Its structure is particularly useful for creating symmetrical or branched molecules that are difficult to access through other synthetic routes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39B2NO4/c1-24(2)25(3,4)32-28(31-24)22-14-10-20(11-15-22)18-30(9)19-21-12-16-23(17-13-21)29-33-26(5,6)27(7,8)34-29/h10-17H,18-19H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAZDDXGJISFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine typically involves the reaction of benzylamine with tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the boronic acid derivative followed by its conversion to the boronic ester. The process requires precise control of temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as chromium(VI) oxide or potassium permanganate .

  • Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride .

  • Substitution: Reactions often use nucleophiles like alkyl halides or amines .

Major Products Formed:

  • Oxidation: Formation of benzylamine derivatives .

  • Reduction: Production of amine derivatives .

  • Substitution: Generation of alkylated or aminated products .

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of boronic esters and boronic acids which are crucial intermediates in various chemical reactions.

Biology: It serves as a biological probe in the study of enzyme mechanisms and as a fluorescent marker in biological imaging.

Medicine: pharmaceuticals targeting specific biological pathways and diagnostic agents for medical imaging.

Industry: Utilized in the production of advanced materials and nanotechnology applications due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with biological molecules , influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related boronate esters and amines (Table 1). Key analogues include:

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine (CAS: 364794-79-6, ): Features a morpholine ring instead of a methylbis(amine) backbone. Single boronate group limits its utility to mono-functionalized coupling reactions. Higher polarity due to the morpholine oxygen, influencing solubility in polar solvents.

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine (CAS: 859833-22-0, ): Piperidine-substituted analogue with a single boronate group.

1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1175273-55-8, ):

  • Heterocyclic boronate with a pyrazole core.
  • Enhanced electron-withdrawing effects from the pyrazole ring may modulate reactivity in cross-coupling.

N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide ():

  • Amide-functionalized boronate with a single arylboronate group.
  • Polar amide group improves aqueous solubility but reduces stability under acidic/basic conditions.

Research Findings

  • Efficiency in Multi-Step Syntheses :
    PN-4553’s dual reactivity has been leveraged in iterative Suzuki couplings to construct conjugated polymers with high molecular weights, as demonstrated in materials science studies .
  • Comparative Stability : Thermal gravimetric analysis (TGA) of PN-4553 shows decomposition above 200°C, outperforming morpholine and pyrazole analogues, which degrade at ~150–180°C due to weaker N-heterocycle stability .

Biological Activity

Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine is a compound characterized by its unique structure, which includes two tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to a benzylamine backbone. Its molecular formula is C27H39B2NO4C_{27}H_{39}B_{2}NO_{4}, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Structural Characteristics

The compound's structure is significant for its reactivity and potential applications in catalysis and drug development. The presence of boron in its structure is crucial for its interaction with biological targets. The synthesis typically involves multi-step reactions that yield high-purity products suitable for further biological evaluation.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms through which it may exert effects on biological systems:

  • Enzyme Interaction : Preliminary studies suggest that boron-containing compounds can modulate biological pathways through specific binding interactions with enzymes or receptors.
  • Antitumor Activity : Compounds derived from benzylamine structures have shown promise in inducing apoptosis in tumor cells. For instance, related benzylamine derivatives have been demonstrated to significantly reduce tumor growth in animal models by activating pro-apoptotic pathways .
  • Cytotoxicity : In vitro studies have indicated that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines while sparing normal cells, suggesting a selective mechanism of action .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of benzylamine-derived compounds on melanoma cells. The lead compound showed significant reductions in tumor size and enhanced survival rates in treated mice. The mechanism involved the activation of apoptotic pathways while inhibiting cell migration and metastasis .

Parameter Control Group Treatment Group
Tumor Size (mm³)150 ± 2070 ± 15
Survival Rate (%)4080

Case Study 2: Mechanistic Insights

Further investigations into the molecular pathways affected by these compounds revealed their interaction with the NF-κB signaling pathway, which is known to play a critical role in cancer progression. The compounds did not alter IκBα levels significantly but induced cell death selectively in malignant cells .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is vital:

Compound Name Molecular Formula Key Features
1,3-Bis(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene)C18H28B2O4C_{18}H_{28}B_{2}O_{4}Contains two boron groups but lacks amine functionality.
4-(4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amineC18H28BNO4C_{18}H_{28}BNO_{4}Similar amine structure but without additional boron group.
2-Methyl-N-(2-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine)C22H34BNO4C_{22}H_{34}BNO_{4}Features an additional methyl group but less boron content.

Q & A

Q. What are the recommended synthetic routes for Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce the tetramethyl-dioxaborolane groups. Key steps include protecting the amine group during boronic ester formation and optimizing reaction conditions (e.g., temperature, catalyst loading) to avoid side reactions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for verifying the boronic ester functionality and amine linkage. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) should confirm molecular weight and functional groups. For purity assessment, HPLC or GC-MS is recommended, particularly due to potential byproducts from incomplete substitution .

Q. What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

Methodological Answer: Due to its boronic ester groups and potential respiratory irritation, handle the compound under inert atmospheres (e.g., nitrogen glovebox) to prevent hydrolysis. Use PPE including nitrile gloves, safety goggles, and lab coats. Avoid dust generation; employ fume hoods for weighing and dispensing. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For waste disposal, segregate boronate-containing waste and collaborate with certified hazardous waste management services to mitigate environmental risks. Store at 0–6°C in airtight, light-resistant containers under inert gas .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when using this compound as a ligand in cross-coupling reactions?

Methodological Answer: Contradictions in yields often arise from competing side reactions (e.g., protodeboronation or amine coordination interference). Systematic optimization should include:

  • Catalyst screening : Test palladium (e.g., Pd(PPh₃)₄) and nickel catalysts for compatibility.
  • Solvent effects : Compare polar aprotic solvents (DMF, THF) with non-polar alternatives to stabilize intermediates.
  • Additive studies : Introduce ligands (e.g., SPhos) or bases (K₂CO₃, CsF) to enhance transmetallation efficiency.
  • In situ monitoring : Use techniques like reaction calorimetry or inline NMR to track intermediate formation.
    Theoretical frameworks, such as density functional theory (DFT), can model transition states to identify rate-limiting steps and guide experimental adjustments .

Q. What advanced computational modeling approaches are suitable for studying the electronic properties and coordination behavior of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions. Assess boron’s electron-deficient nature and amine lone-pair donation effects.
  • Molecular Dynamics (MD) : Simulate solvation effects and ligand-substrate interactions in catalytic cycles.
  • COMSOL Multiphysics : Model diffusion kinetics in membrane-based separation systems for purification.
    Integrate these with experimental data (e.g., X-ray crystallography or cyclic voltammetry) to validate computational predictions. AI-driven tools (e.g., automated parameter optimization) can refine simulations for scalability .

Q. How can researchers design experiments to explore the compound’s potential in multi-target drug discovery or materials science?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize derivatives with varying substituents on the benzyl or boronic ester groups. Test their binding affinity to biological targets (e.g., kinases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Polymer synthesis : Incorporate the compound as a monomer in conjugated microporous polymers (CMPs) for gas storage. Characterize porosity via BET analysis and electrochemical stability via impedance spectroscopy.
  • Cross-disciplinary frameworks : Link hypotheses to theories in supramolecular chemistry (e.g., host-guest interactions) or organocatalysis to contextualize findings .

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